molecular formula C11H15N3O5S B13621929 [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine

[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine

Cat. No.: B13621929
M. Wt: 301.32 g/mol
InChI Key: HZZYXBJWWWNIPA-UHFFFAOYSA-N
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Description

[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is a chemical compound with the molecular formula C11H16ClN3O5S It is known for its unique structure, which includes a morpholine ring substituted with a nitrobenzenesulfonyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the thiol derivative.

    Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine

Uniqueness

Compared to similar compounds, [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine is unique due to its specific combination of functional groups. The presence of both the nitrobenzenesulfonyl and methanamine groups provides distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

[4-(4-nitrophenyl)sulfonylmorpholin-2-yl]methanamine

InChI

InChI=1S/C11H15N3O5S/c12-7-10-8-13(5-6-19-10)20(17,18)11-3-1-9(2-4-11)14(15)16/h1-4,10H,5-8,12H2

InChI Key

HZZYXBJWWWNIPA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

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